molecular formula C14H15N3OS B10881962 (5Z)-2-(piperidin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(piperidin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10881962
M. Wt: 273.36 g/mol
InChI Key: ZYDSSQMVJZAWDQ-BENRWUELSA-N
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Description

2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves the condensation of a piperidine derivative with a pyridine derivative and a thiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions may occur at the pyridine ring.

    Substitution: Substitution reactions could take place at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity (e.g., inhibition, activation).

Comparison with Similar Compounds

Similar Compounds

    2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Unique due to the combination of piperidine, pyridine, and thiazole rings.

    2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Similar compounds might include those with different substituents on the rings or variations in the ring structure.

Uniqueness

The uniqueness of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE lies in its specific arrangement of functional groups and rings, which could confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

(5Z)-2-piperidin-1-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C14H15N3OS/c18-13-12(10-11-6-2-3-7-15-11)19-14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2/b12-10-

InChI Key

ZYDSSQMVJZAWDQ-BENRWUELSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=N3)S2

Origin of Product

United States

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